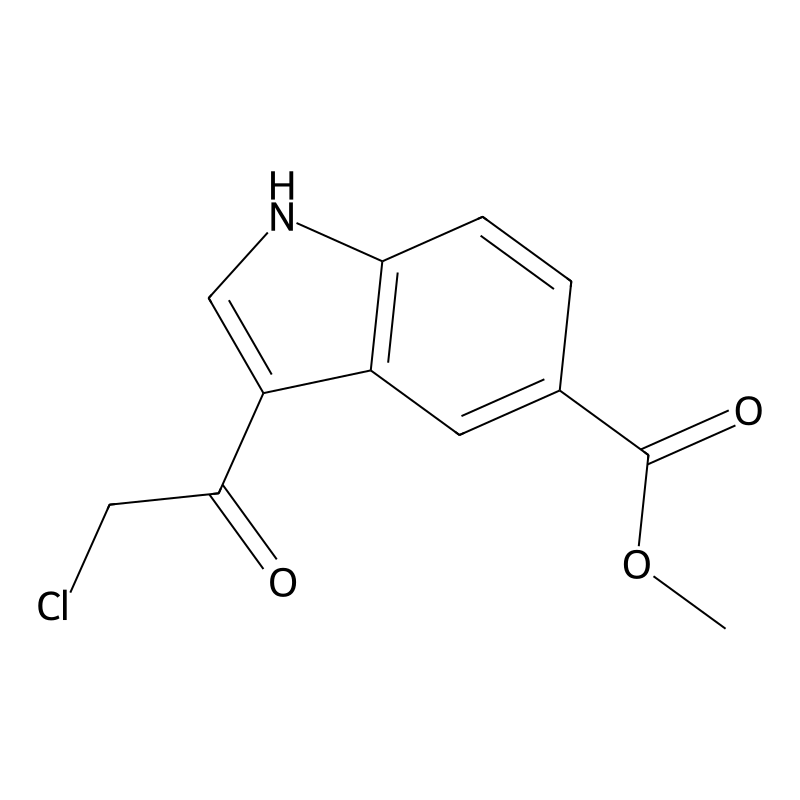

methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate is a synthetic organic compound that belongs to the indole family, characterized by its heterocyclic structure containing nitrogen atoms. This compound is notable for its chloroacetyl group at the 3-position and a carboxylate ester group at the 5-position of the indole ring. The molecular formula of methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate is with a molecular weight of approximately 251.66 g/mol. It appears as a white to off-white crystalline powder and is soluble in organic solvents like chloroform and dichloromethane, but sparingly soluble in methanol and insoluble in water.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction: Reduction reactions can convert the chloroacetyl group to hydroxyl or alkyl groups.

- Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

These reactions highlight its versatility as a chemical intermediate.

This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Studies indicate that methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate exhibits antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets, where the chloroacetyl group acts as an electrophile, enabling it to react with nucleophilic sites in biological molecules such as proteins and DNA.

The synthesis of methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate typically involves:

- Friedel-Crafts Acylation: Indole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent hydrolysis.

- Palladium-Catalyzed Coupling: A halogenated indole derivative is coupled with a chloroacetyl reagent using a palladium catalyst and a suitable base, which provides high regioselectivity and yield .

These methods are crucial for producing this compound efficiently and with high purity.

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate finds applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex indole derivatives.

- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer effects.

- Medicine: Explored for its therapeutic applications in drug development.

- Industry: Utilized in producing dyes, pigments, and other industrial chemicals .

Research into the interaction studies of methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate focuses on its binding affinity to various biological targets. The chloroacetyl group enhances its electrophilic character, facilitating interactions with nucleophilic sites in proteins and nucleic acids. This property is essential for understanding its biological effects and potential therapeutic applications .

Several compounds share structural similarities with methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate:

| Compound Name | Key Differences |

|---|---|

| Methyl 3-acetyl-1H-indole-5-carboxylate | Lacks chlorine atom; different reactivity |

| Methyl 3-(2-bromoacetyl)-1H-indole-5-carboxylate | Contains bromine instead of chlorine; altered properties |

| Methyl 3-(2-fluoroacetyl)-1H-indole-5-carboxylate | Contains fluorine; affects stability and interactions |

Uniqueness

Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate's uniqueness lies in the presence of the chloroacetyl group, which imparts specific reactivity patterns not found in its analogs. The chlorine atom allows for various substitution reactions, making this compound a versatile intermediate in organic synthesis .